3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 3-methylphenyl group and a 4-ethoxyphenyl group attached to the oxazole ring, along with a carboxylate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylphenyl hydrazine with 4-ethoxybenzoyl chloride in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, with the use of catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the aromatic rings.
Scientific Research Applications
3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate
- 3-Methylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
- 3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-thiazole-3-carboxylate
Uniqueness
3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of both 3-methylphenyl and 4-ethoxyphenyl groups enhances its potential for diverse applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H17NO4 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
(3-methylphenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-3-22-15-9-7-14(8-10-15)18-12-17(20-24-18)19(21)23-16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3 |
InChI Key |
FQLZFMDHBNXADE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC(=C3)C |
Origin of Product |
United States |
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